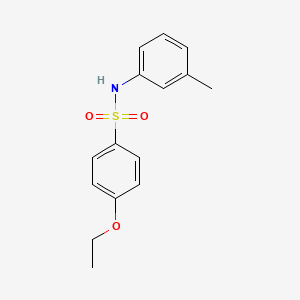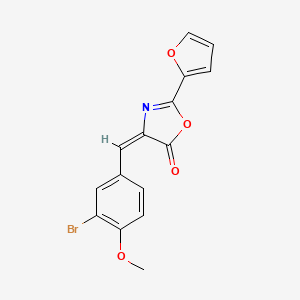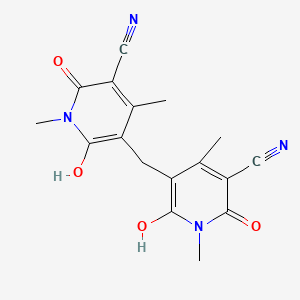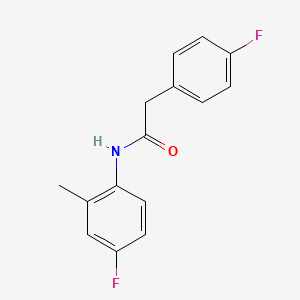![molecular formula C11H15NO3S2 B5879105 4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
4-{[4-(methylthio)phenyl]sulfonyl}morpholine
Descripción general
Descripción
4-{[4-(methylthio)phenyl]sulfonyl}morpholine, also known as MRT67307, is a small molecule inhibitor that has been widely used in scientific research for its ability to target specific protein kinases. This compound has been found to have a variety of potential applications in the fields of cancer research, neurobiology, and inflammation.
Aplicaciones Científicas De Investigación
Antimicrobial and Modulating Activity
- 4-(Phenylsulfonyl) morpholine, a related compound, shows antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This suggests its potential in treating diseases caused by microorganisms (Oliveira et al., 2015).
Synthesis and Biological Activities
- New sydnone derivatives containing morpholine, including 3-(4-(morpholin-4-yl)phenyl)-4-(secondary substituted amino-4-yl sulfonyl) sydnone, were synthesized and tested for antimicrobial activity (Savaliya et al., 2013).
Antifungal Applications
- A study focused on creating a new drug with antifungal activity investigated the mutagenic effects and predicted carcinogenicity of a compound related to 4-{[4-(methylthio)phenyl]sulfonyl}morpholine, showing promising results for treating fungal pathologies of the skin (Bushuieva et al., 2022).
Antibacterial Activity
- Sulphonamide substituted derivatives of morpholine were synthesized and evaluated for their in vitro antibacterial activity against various bacteria. The compounds showed moderate activity against certain strains, indicating potential drug applications (Ahmed et al., 2021).
Anticancer Evaluation
- Novel indole-based sulfonohydrazide derivatives containing a morpholine ring were synthesized and screened for anticancer activity against breast cancer cell lines. Certain compounds showed promising inhibition, indicating potential for cancer treatment (Gaur et al., 2022).
Chemical Synthesis and Characterization
- The synthesis of various derivatives of morpholine, including compounds similar to 4-{[4-(methylthio)phenyl]sulfonyl}morpholine, and their characterization through various spectroscopic techniques have been reported. This research contributes to the development of new chemical entities (Various Authors).
Propiedades
IUPAC Name |
4-(4-methylsulfanylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-16-10-2-4-11(5-3-10)17(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFIUDWLYWPTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Methylsulfanyl)phenyl]sulfonyl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)



![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)


![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)
![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)